1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl 4-chlorobenzoate
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Description
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl 4-chlorobenzoate is a useful research compound. Its molecular formula is C19H15Cl2NO2S and its molecular weight is 392.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
Research on derivatives of similar structures has indicated potential antiviral applications. For example, a study on the synthesis and antiviral activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides revealed that certain compounds demonstrated anti-tobacco mosaic virus activity, suggesting a route for the development of antiviral agents (Zhuo Chen et al., 2010).
α-Glucosidase Inhibitory Potential
Another area of interest is the inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, which could have implications for managing diabetes. A novel synthesis route leading to 1,3,4-oxadiazole derivatives showed potent α-glucosidase inhibitory activity, marking these compounds as promising drug leads (M. Iftikhar et al., 2019).
Antimicrobial Agents
Compounds with a similar chemical backbone have been investigated for their antimicrobial properties. For instance, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate activity against pathogenic bacterial and fungal strains, indicating their potential as antimicrobial agents (P. Sah et al., 2014).
Anticancer Activity
Research into structurally related compounds has also explored their potential anticancer activity. Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for their anticancer activity, with some compounds exhibiting higher activity than reference drugs (H. Hafez et al., 2016).
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2S/c1-11-17(25-18(22-11)13-3-7-15(20)8-4-13)12(2)24-19(23)14-5-9-16(21)10-6-14/h3-10,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKSSILWJCXGPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(C)OC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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